Falcipain-2 Virtual Screening Hit Prioritization: Selection from 1,561 Compound Library
The title compound was among the top-ranked virtual hits selected from a 1,561-member library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides after sequential pharmacophore filtering and molecular docking against the falcipain-2 target enzyme [1]. Only 25 compounds (approximately the top 1.6%) were chosen for synthesis and in vitro evaluation, indicating that the compound surpassed stringent computational filters that rejected the vast majority of structural analogs [1]. While the two most active synthesized compounds (6e and 10a) achieved IC₅₀ values of 4.98 μM and 2.24 μM against the chloroquine-resistant Plasmodium falciparum 2/K strain, the title compound's specific in vitro IC₅₀ has not yet been publicly reported [1].
| Evidence Dimension | Virtual screening prioritization rank (selection frequency) |
|---|---|
| Target Compound Data | Selected among top 25 hits from 1,561 compounds (≤ top 1.6% of library) |
| Comparator Or Baseline | Remaining ~1,536 compounds not selected for synthesis |
| Quantified Difference | Selection implies predicted binding score and pharmacophore match superior to >98% of library analogs |
| Conditions | Pharmacophore model generation, molecular docking (falcipain-2, PDB: 3BPF), and ADMET filtering as described in Molecules 2020, 25, 4485 |
Why This Matters
Procurement of this compound provides access to a computationally pre-validated chemical starting point that has already passed a rigorous multiparameter in silico triage, saving months of screening effort compared to acquiring untested close analogs.
- [1] V. V. Polishchuk, A. P. Kozachenko, O. V. Borisyuk, et al. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules 2020, 25(19), 4485. View Source
